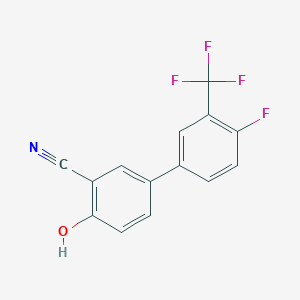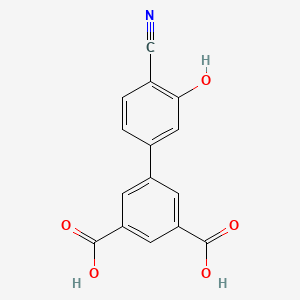
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol, 95% (hereafter referred to as 5-CMC-95%) is a synthetic compound belonging to the class of phenols. It is used in a wide range of scientific research applications, such as in the synthesis of organic compounds, in drug discovery, and in biochemical and physiological studies. 5-CMC-95% is a white crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 213-215°C. It has been used in various laboratory experiments due to its ability to be easily synthesized and its low cost.
Wissenschaftliche Forschungsanwendungen
5-CMC-95% has a wide range of scientific research applications. It has been used in the synthesis of organic compounds, such as esters and amides, and in the synthesis of pharmaceuticals. It has also been used in drug discovery, as it can be used to investigate the activity of a drug candidate. In addition, 5-CMC-95% has been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body.
Wirkmechanismus
The mechanism of action of 5-CMC-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. This inhibition of enzymes prevents the metabolism of the drug and therefore increases its bioavailability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMC-95% are not fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 5-CMC-95% has been shown to reduce the toxicity of certain drugs and to reduce the risk of liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-CMC-95% in laboratory experiments is its low cost and easy synthesis. Additionally, it is relatively safe to use and has a wide range of applications. However, there are some limitations to using 5-CMC-95% in laboratory experiments. For example, it is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 5-CMC-95% is not fully understood, so it is difficult to predict its effects.
Zukünftige Richtungen
There are several potential future directions for the use of 5-CMC-95%. For example, further research could be conducted to explore the mechanism of action of 5-CMC-95% and to investigate its potential therapeutic applications. In addition, further research could be conducted to investigate the effects of 5-CMC-95% on drug metabolism and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the safety and efficacy of 5-CMC-95% in humans and animals.
Synthesemethoden
The synthesis of 5-CMC-95% is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenyl cyanide and a base, such as sodium hydroxide, to form a salt. The second step involves the reaction of the salt with an acid, such as hydrochloric acid, to form the desired 5-CMC-95%.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(3-cyano-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)13-3-2-10(7-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASHUDKEZNLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684984 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261918-56-2 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)



![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)



![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)
![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)


